molecular formula C24H32F2O5 B146671 Tafluprost ethyl ester CAS No. 209860-89-9

Tafluprost ethyl ester

Katalognummer B146671
CAS-Nummer: 209860-89-9
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: SPWJIEVPQKMQPO-MSHHKXPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tafluprost ethyl ester is a prostaglandin F2alpha (PGF2alpha) analog . It primarily acts at the FP receptor and has been approved for the treatment of glaucoma . Tafluprost ethyl ester is a form of tafluprost which may have increased lipid solubility compared to the free acid .


Synthesis Analysis

The catalytic asymmetric synthesis of Tafluprost has been reported, demonstrating a new approach to prostaglandins involving symmetrization and desymmetrization of a racemic precursor to control the absolute and relative stereochemistry of the cyclopentyl core .


Molecular Structure Analysis

The molecular formula of Tafluprost ethyl ester is C24H32F2O5 . The formal name is 15,15-difluoro-9α,11α-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid, ethyl ester .


Chemical Reactions Analysis

As an ester, Tafluprost ethyl ester may undergo hydrolysis to form Tafluprost acid .


Physical And Chemical Properties Analysis

Tafluprost ethyl ester is a lipophilic ester, which allows it to easily penetrate the cornea . The molecular weight is 438.5 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Application

Tafluprost ethyl ester, known for its efficacy as an ocular hypotensive agent in treating glaucoma and ocular hypertension, has seen advancements in its synthesis. A novel convergent synthesis method has been developed, which also applies to other antiglaucoma prostaglandin F2α analogs like latanoprost and travoprost. This method not only yields high purity tafluprost but also reduces manufacturing costs significantly due to the use of cheaper reagents and scalable production processes (Krupa et al., 2017).

Disposition and Metabolism

The disposition and metabolism of tafluprost have been extensively studied in rats. After ocular administration, tafluprost is rapidly absorbed into the systemic circulation, demonstrating high ocular availability. The study also highlighted gender differences in the drug's metabolism and excretion, with male rats showing a higher rate of biliary excretion compared to females (Fukano & Kawazu, 2009).

Effects on Ocular Blood Flow

Tafluprost has been shown to significantly affect ocular blood flow. In studies involving rabbits, tafluprost and other prostaglandin F(2α) analogs were found to mitigate the endothelin-1-induced impairment of optic nerve head blood flow. This effect was particularly notable with tafluprost, indicating its potential in improving ocular circulation and reducing vascular-related risks in glaucoma treatment (Kurashima et al., 2010).

Anti-Apoptotic Effects

Research has demonstrated tafluprost's anti-apoptotic effects on retinal ganglion cells. In vitro studies showed that tafluprost promoted cell viability in cultured retinal ganglion cells and suppressed apoptosis, indicating its therapeutic potential beyond IOP reduction in glaucoma management (Kanamori et al., 2009).

Long-term Efficacy and Safety

A long-term observational study in Japan highlighted the sustained IOP-lowering effect and safety profile of tafluprost over a 2-year period. The study, encompassing various types of glaucoma and treatment patterns, confirmed the drug’s efficacy and minimal safety concerns, suggesting its suitability for long-term use (Kuwayama et al., 2017).

Single-Cell Metabolite Profiling

An innovative study utilized live single-cell mass spectrometry to investigate the heterogeneity of tafluprost metabolism in primary human hepatocytes. This approach revealed significant variation in the metabolism of tafluprost at the single-cell level, providing insights into personalized drug metabolism and its implications for therapy (Fukano et al., 2012).

Safety And Hazards

Tafluprost ethyl ester is not for human or veterinary use . Exposure to combustion products may be a hazard to health . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Eigenschaften

IUPAC Name

ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWJIEVPQKMQPO-MSHHKXPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tafluprost ethyl ester

CAS RN

209860-89-9
Record name Nortafluprost
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE6T2PLV6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tafluprost ethyl ester
Reactant of Route 2
Tafluprost ethyl ester
Reactant of Route 3
Tafluprost ethyl ester
Reactant of Route 4
Tafluprost ethyl ester
Reactant of Route 5
Tafluprost ethyl ester
Reactant of Route 6
Reactant of Route 6
Tafluprost ethyl ester

Citations

For This Compound
3
Citations
K Asendrych-Wicik, J Zarczuk, K Walaszek… - European Journal of …, 2023 - Elsevier
The ocular delivery route presents a number of challenges in terms of drug administration and bioavailability. The low bioavailability following topical ophthalmic administration shows …
Number of citations: 2 www.sciencedirect.com
MS Rahman, N Yoshida, M Hanafusa, A Matsuo… - … of Pharmaceutical and …, 2022 - Elsevier
… Since standard products of 16-phenoxyprostaglandin F2α ethyl amide (16-PPF2α EA) and tafluprost ethyl ester (Taf EE) were not available, the m/z of the precursor and product ions …
Number of citations: 1 www.sciencedirect.com
JB Wittenberg, W Zhou, PG Wang… - Journal of Chromatography …, 2014 - Elsevier
A method was developed and validated for the determination of 16 prostaglandin analogs in cosmetic products. The QuEChERS (Quick, Easy, Cheap, Efficient, Rugged, Safe) liquid–…
Number of citations: 16 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.